

# A Technical Guide to the Solubility of Disperse Orange 44 in Organic Solvents

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## Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B1580883

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This technical guide provides a detailed overview of the solubility characteristics of C.I.

**Disperse Orange 44** (CAS No: 12223-26-6 / 4058-30-4), a monoazo dye used extensively in the textile industry for coloring synthetic fibers such as polyester.[1][2] Understanding its solubility is critical for a range of applications, from optimizing dyeing processes to assessing its environmental fate and potential use in novel formulations.

## Quantitative and Qualitative Solubility Data

Quantitative solubility data for **Disperse Orange 44** in common organic solvents is not widely available in peer-reviewed literature. Disperse dyes, by design, are characterized by very low water solubility and are engineered to exist as fine dispersions.[3] Their solubility is typically higher in less polar, organic media, a property essential for their application in dyeing hydrophobic fibers.[4]

While precise numerical values are scarce, qualitative and related data have been reported. For instance, the dye is known to be soluble in solvents such as acetone and dimethylformamide (DMF), as it has been dissolved in them for spectral analysis.[5] The addition of acetone has been noted to generally increase the solubility of hydrophobic disperse dyes.[6] A known quantitative value exists for its solubility in water, which is very low, as expected for this class of dye.[6][7]

The table below summarizes the available solubility information for **Disperse Orange 44**.

Solvent	Temperature	Solubility	Data Type	Reference
Water	20 °C	20 mg/L	Quantitative	[6][7]
Acetone	Not Specified	Soluble	Qualitative	[5]
Dimethylformamide (DMF)	Not Specified	Soluble	Qualitative	[5]
Supercritical CO <sub>2</sub> with co-solvents (e.g., acetone, ethanol)	Not Specified	Soluble	Qualitative	[8]

## Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

For researchers requiring precise solubility data, the isothermal saturation or "shake-flask" method is a standard and reliable experimental protocol. This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of **Disperse Orange 44** in a selected organic solvent at a specified temperature.

Materials:

- **Disperse Orange 44** (analytical grade)
- Selected organic solvent (HPLC grade or equivalent)
- Orbital shaker with a temperature-controlled incubator
- Calibrated thermometer or thermocouple
- Analytical balance ( $\pm 0.01$  mg)
- Volumetric flasks and pipettes

- Centrifuge capable of handling organic solvents
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- UV-Vis Spectrophotometer
- Scintillation vials or sealed flasks

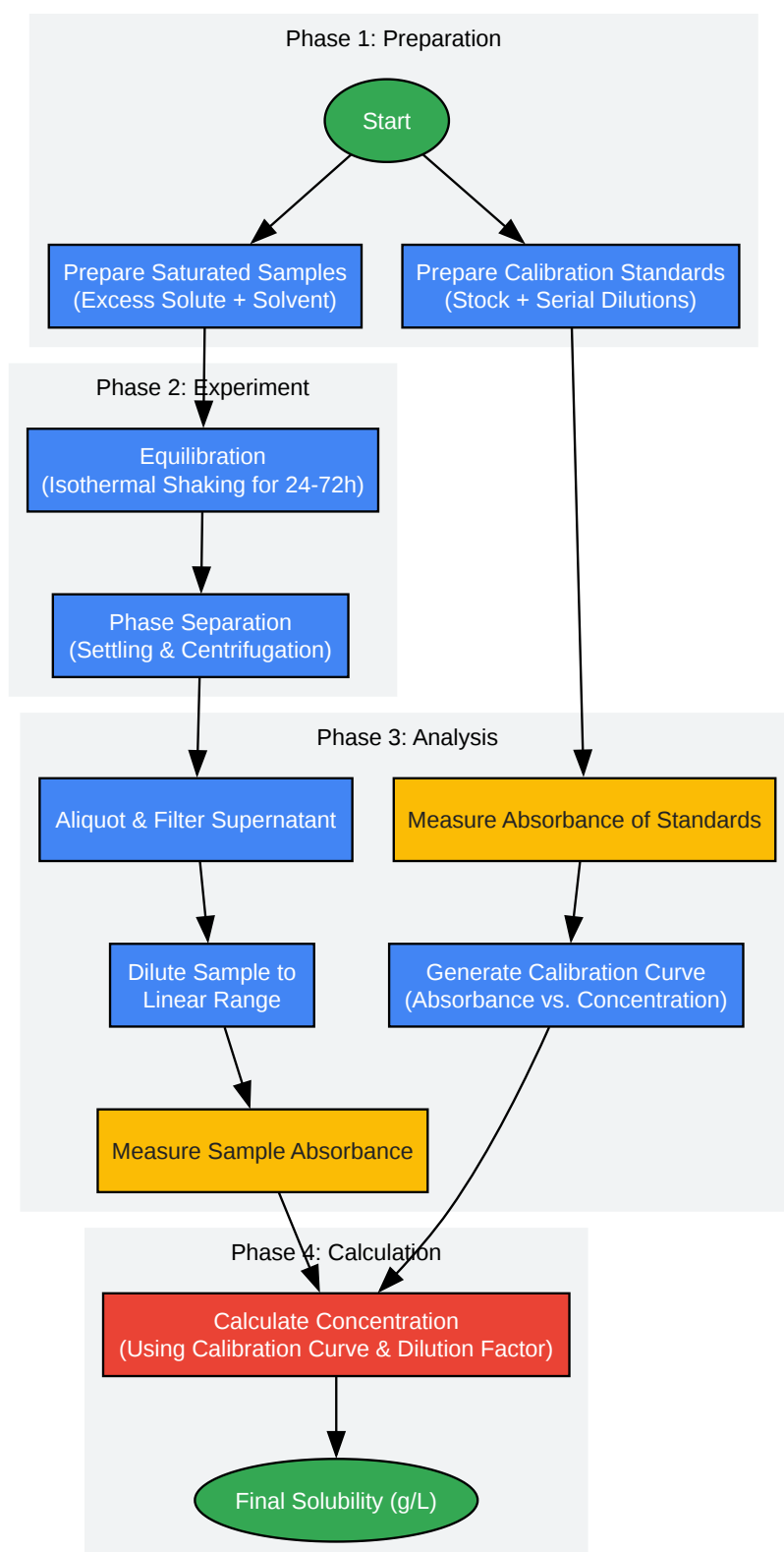
#### Methodology:

- Preparation of Standard Solutions:
  - Accurately weigh a small amount of **Disperse Orange 44** and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
  - From the stock solution, prepare a series of calibration standards of decreasing concentration via serial dilution.
  - Measure the absorbance of each standard at the dye's wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) using the UV-Vis spectrophotometer.
  - Plot an absorbance vs. concentration curve to establish a calibration graph.
- Sample Preparation and Equilibration:
  - Add an excess amount of **Disperse Orange 44** powder to a series of sealed flasks or vials. An excess is critical to ensure that a saturated solution is achieved.
  - Accurately add a known volume or mass of the selected organic solvent to each flask.
  - Place the sealed flasks securely in the temperature-controlled orbital shaker.
  - Set the desired temperature (e.g., 25 °C, 37 °C) and allow it to stabilize.
  - Agitate the flasks at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at various intervals (e.g., 24, 48, 72 hours) until the concentration remains constant.

- Phase Separation:
  - After equilibration, remove the flasks from the shaker and allow them to stand undisturbed in a temperature-controlled bath for several hours to allow undissolved solids to settle.
  - To ensure complete removal of solid particles, centrifuge the samples at a high speed.
- Sample Analysis:
  - Carefully withdraw an aliquot from the clear supernatant of each sample using a pipette.
  - Immediately filter the aliquot using a syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any remaining microscopic particles.
  - Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
  - Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined  $\lambda_{\text{max}}$ .
- Calculation of Solubility:
  - Using the equation from the calibration curve, determine the concentration of the diluted sample.
  - Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor.
  - Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.



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Workflow for Isothermal Shake-Flask Solubility Determination.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)